N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803589-63-0
VCID: VC2884095
InChI: InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H
SMILES: CN1C(=CC=N1)NCCN.Cl.Cl
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

CAS No.: 1803589-63-0

Cat. No.: VC2884095

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride - 1803589-63-0

Specification

CAS No. 1803589-63-0
Molecular Formula C6H14Cl2N4
Molecular Weight 213.11 g/mol
IUPAC Name N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H
Standard InChI Key VCOHZIVHSWEEHX-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)NCCN.Cl.Cl
Canonical SMILES CN1C(=CC=N1)NCCN.Cl.Cl

Introduction

Structural Characteristics and Identification

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is characterized by a pyrazole heterocycle substituted with a methyl group at position 1 and an ethane-1,2-diamine moiety at position 5. This compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 1803589-63-0 . The compound belongs to the broader class of pyrazole derivatives, which are five-membered heterocycles containing two adjacent nitrogen atoms within the ring structure.

The structural identification of this compound is facilitated through various systematic naming conventions and structural descriptors. An alternative name for the compound is N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine, though this refers to the free base rather than the dihydrochloride salt form . The systematic IUPAC nomenclature helps in precisely identifying the compound's structural arrangement, distinguishing it from other pyrazole derivatives.

Chemical Descriptors and Identifiers

The compound has several key chemical identifiers that allow for its unambiguous identification in chemical databases and literature. These identifiers are presented in the table below:

Identifier TypeValue
CAS Number1803589-63-0
Molecular FormulaC₆H₁₂N₄·2HCl
Molecular Weight213.1 g/mol
SMILES NotationCN1C(=CC=N1)NCCN
InChIInChI=1S/C6H12N4/c1-10-6(2-4-9-10)8-5-3-7/h2,4,8H,3,5,7H2,1H3
InChIKeyCUTNSFKUMKABGS-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride are crucial for understanding its behavior in various chemical and biological systems. As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for aqueous applications in research settings.

Spectroscopic Properties

Mass spectrometry data for the compound reveals characteristic fragmentation patterns and adduct formation. The predicted mass-to-charge (m/z) ratios for various adducts of the free base (C₆H₁₂N₄) are presented below:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺141.11348128.4
[M+Na]⁺163.09542137.8
[M+NH₄]⁺158.14002135.8
[M+K]⁺179.06936134.6
[M-H]⁻139.09892129.5
[M+Na-2H]⁻161.08087133.8
[M]⁺140.10565129.6
[M]⁻140.10675129.6

These spectroscopic parameters provide valuable information for analytical identification and characterization of the compound in research settings .

Related Pyrazole Chemistry

Understanding the broader context of pyrazole chemistry provides insights into the potential reactivity and applications of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride. Pyrazoles are versatile heterocycles with applications across numerous fields including medicinal chemistry, agrochemicals, and materials science.

Analytical Considerations

Analytical characterization of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is essential for confirming its structure, assessing its purity, and monitoring reactions involving this compound.

Spectroscopic Characterization

Comprehensive spectroscopic characterization of pyrazole derivatives typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for chromophore characterization

The predicted collision cross-section data for various adducts presented earlier can guide mass spectrometric analysis of this compound .

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